Hemodynamic Profile Differentiation: AR-L 100 BS Uniquely Increases Blood Pressure Among Imidazopyridine Analogs
In a direct head-to-head comparison of three benzimidazole derivatives in anesthetized cats, AR-L 100 BS produced a blood pressure elevation exceeding 50% from baseline, whereas AR-L 57 BS and AR-L 115 BS exhibited only weak effects on blood pressure [1]. This pressor response is unique within the class and contrasts sharply with the vasodilator profiles observed for related compounds. The study also documented a heart rate decrease of 17% with AR-L 100 BS, while AR-L 57 BS and AR-L 115 BS increased heart rate by 17-38% [1].
| Evidence Dimension | Blood Pressure Change |
|---|---|
| Target Compound Data | >50% increase |
| Comparator Or Baseline | AR-L 57 BS: weak effect; AR-L 115 BS: weak effect |
| Quantified Difference | AR-L 100 BS uniquely elevates BP by >50%; analogs show minimal change |
| Conditions | Anesthetized cat model, 0.1-10 mg/kg i.v. administration |
Why This Matters
This distinct pressor response enables researchers to probe sodium pump-mediated contractility mechanisms without confounding vasodilation, a critical differentiator for in vivo cardiovascular studies.
- [1] Diederen W, Kadatz R. Comparative cardiovascular effects of three benzimidazole derivatives, AR-L 57 BS, AR-L 100 BS, and AR-L 115 BS. Arzneimittelforschung. 1981;31(1a):141-6. PMID: 7195207. View Source
